N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl precursor. The furan and triazole rings are then introduced through a series of reactions, including cyclization and substitution reactions. The final step involves the formation of the sulfanyl acetamide linkage under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur at the chlorinated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules, such as:
- **N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Uniqueness
Properties
Molecular Formula |
C19H19ClN4O2S |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S/c1-4-7-24-18(15-6-5-8-26-15)22-23-19(24)27-11-16(25)21-17-13(3)9-12(2)10-14(17)20/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
ADODSDHDZIWRMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origin of Product |
United States |
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